molecular formula C11H21NO B13213407 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde

2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde

Cat. No.: B13213407
M. Wt: 183.29 g/mol
InChI Key: IIFSKCQHZONWPV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 6, an isopropyl group at position 1, and an aldehyde group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,6-dimethylpyridine using metal catalysts such as palladium or platinum. The reaction is conducted under high pressure and temperature to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carboxylic acid.

    Reduction: 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2,6-dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde

InChI

InChI=1S/C11H21NO/c1-8(2)12-9(3)5-11(7-13)6-10(12)4/h7-11H,5-6H2,1-4H3

InChI Key

IIFSKCQHZONWPV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C(C)C)C)C=O

Origin of Product

United States

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